REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:22])[CH2:4][C:5]1[C:6]2[CH:20]=[C:19]([CH3:21])[S:18][C:7]=2[N:8](C(OC(C)(C)C)=O)[C:9]=1[CH3:10]>C(Cl)Cl>[CH3:21][C:19]1[S:18][C:7]2[NH:8][C:9]([CH3:10])=[C:5]([CH2:4][C:3]([O:2][CH3:1])=[O:22])[C:6]=2[CH:20]=1
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Name
|
tert-butyl 4-(2-methoxy-2-oxoethyl)-2,5-dimethyl-6H-thieno[2,3-b]pyrrole-6-carboxylate
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Quantity
|
0.79 g
|
Type
|
reactant
|
Smiles
|
COC(CC=1C2=C(N(C1C)C(=O)OC(C)(C)C)SC(=C2)C)=O
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Name
|
|
Quantity
|
13.13 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
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Setpoint
|
65 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was purified by flash chromatography on silica gel (EtOAc/heptane 15/85)
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Name
|
|
Type
|
product
|
Smiles
|
CC1=CC2=C(NC(=C2CC(=O)OC)C)S1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.35 g | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 64.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |